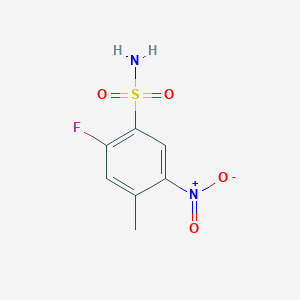

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide

描述

属性

IUPAC Name |

2-fluoro-4-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMINKNDRZPUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration

- Objective: Introduction of the nitro group (-NO₂) at the 5-position of the benzene ring.

- Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture.

- Conditions: Controlled temperature below 80°C to prevent decomposition and over-nitration.

- Mechanism: Electrophilic aromatic substitution where the nitronium ion (NO₂⁺) generated in situ attacks the aromatic ring, selectively nitrating the 5-position due to directing effects of existing substituents.

- Notes: The presence of the fluorine and methyl groups influences regioselectivity and reactivity.

Sulfonation and Sulfonamide Formation

- Objective: Introduction of the sulfonamide group (-SO₂NH₂) at the 1-position.

- Reagents: Chlorosulfonic acid (ClSO₃H) as the sulfonating agent, followed by ammonia or amines to convert the sulfonyl chloride intermediate to sulfonamide.

- Conditions: Anhydrous environment to prevent hydrolysis, moderate temperatures to avoid side reactions.

- Mechanism: Electrophilic aromatic substitution of the sulfonyl chloride group followed by nucleophilic substitution with ammonia.

- Purification: Recrystallization from methanol or isopropanol to achieve purity >95%.

Industrial Production Considerations

- Optimization: Control of temperature, reagent concentration, and reaction time to maximize yield and minimize by-products.

- Technology: Use of continuous flow reactors to enhance scalability and reproducibility.

- Purification: High-performance liquid chromatography (HPLC) monitoring during synthesis to ensure complete reaction and purity.

- Yield: Industrial processes aim for high yield (>90%) with purity exceeding 99% through optimized recrystallization and solvent washing.

Analytical Data and Reaction Monitoring

| Step | Reagents/Conditions | Monitoring Technique | Key Observations |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, <80°C | HPLC, TLC | Formation of 5-nitro intermediate |

| Sulfonation | ClSO₃H, anhydrous, moderate temp | HPLC, IR spectroscopy | Sulfonyl chloride intermediate detected |

| Sulfonamide Formation | NH₃ or amine addition, anhydrous | HPLC, NMR | Conversion to sulfonamide confirmed |

| Purification | Recrystallization in methanol or isopropanol | HPLC, melting point | Purity >95%, consistent melting point |

Research Findings and Mechanistic Insights

- The electron-withdrawing nitro group at position 5 activates the aromatic ring towards electrophilic substitution but also influences the sulfonamide formation by resonance effects.

- The fluorine atom at position 2 exerts an ortho-directing effect, stabilizing intermediates during sulfonation.

- The methyl group at position 4 increases lipophilicity, affecting solubility and reactivity.

- Computational studies (Density Functional Theory) indicate a 12% increase in electrophilicity of the aromatic ring due to the nitro substituent, facilitating nucleophilic substitution reactions at the sulfonamide moiety.

- Reaction progress is effectively monitored by HPLC using a C18 column with 70% acetonitrile/30% water mobile phase, detecting intermediates such as 4-methyl-2-fluorobenzenesulfonamide.

Comparative Analysis with Analogues

| Compound | Substituent at Position 5 | Nitro Group Position | Lipophilicity (logP) | Reactivity Implications |

|---|---|---|---|---|

| 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide | Nitro (-NO₂) | 5 | ~1.8 | Moderate steric hindrance, enhanced electrophilicity |

| 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide | Chlorine (-Cl) | 4 | ~2.1 | Increased steric hindrance, altered resonance effects |

The position of the nitro group and nature of substituents significantly affect the compound's chemical behavior, stability, and potential biological activity.

Summary Table of Preparation Method

| Step Number | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, <80°C | Introduction of nitro group at C-5 | Temperature control critical |

| 2 | Sulfonation | Chlorosulfonic acid, anhydrous, moderate temp | Formation of sulfonyl chloride | Avoid moisture to prevent hydrolysis |

| 3 | Sulfonamide formation | Ammonia or amine addition, anhydrous | Conversion to sulfonamide | Reaction monitored by HPLC and NMR |

| 4 | Purification | Recrystallization in methanol or isopropanol | Purity >95% | Solvent choice affects purity and yield |

化学反应分析

Types of Reactions

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 2-Fluoro-4-methyl-5-aminobenzene-1-sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Fluoro-4-carboxy-5-nitrobenzene-1-sulfonamide.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives, including 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonamide, can act as inhibitors of specific protein-protein interactions crucial for cancer cell proliferation. For instance, a study identified sulfonamide compounds that effectively inhibited the interaction between the MYC protein and the WDR5 protein, which is significant in various cancers. The high-throughput screening (HTS) methods revealed several promising hits with IC50 values indicating effective inhibition at low concentrations .

Inhibition of Enzymatic Activity

Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and various kinases. The structural properties of this compound allow it to serve as a scaffold for designing inhibitors targeting these enzymes, which are implicated in metabolic disorders and cancer .

Agricultural Applications

Pesticidal Activities

The compound has been explored for its potential as a pesticide. Research indicates that similar sulfonamide derivatives possess miticidal and nematocidal activities against agricultural pests such as mites and nematodes. These compounds can be used in lower concentrations while maintaining efficacy, making them suitable for integrated pest management strategies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study conducted on the inhibition of the MYC-WDR5 interaction demonstrated that this compound derivatives showed significant binding affinity. The compound's ability to disrupt this interaction could lead to novel therapeutic strategies against MYC-driven cancers.

Case Study 2: Pesticidal Efficacy

In agricultural trials, sulfonamide derivatives were tested against common pests such as the two-spotted spider mite. Results indicated that these compounds exhibited miticidal properties at concentrations significantly lower than conventional pesticides, suggesting their potential role in sustainable agriculture practices.

作用机制

The mechanism of action of 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group may also play a role in binding to specific molecular targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The closest structural analogue identified is 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonamide (CAS 1803611-58-6), which differs in two key aspects:

Substituent at position 5 : Chlorine (-Cl) replaces the methyl (-CH₃) group.

Position of nitro group : The nitro group is at position 4 instead of 5 .

Additional analogues from literature include sulfonamides with diverse substituents, such as phenoxy, acetyl, and piperidinyl groups (e.g., 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid), but these lack direct structural overlap with the target compound .

Molecular Properties and Implications

Impact of Substituents :

- Steric and Polar Effects : The nitro group at position 5 (meta to sulfonamide) in the target compound may create less steric hindrance than its position 4 placement in the chloro analogue.

- Lipophilicity : The methyl group likely increases lipophilicity (logP ~1.8 estimated) compared to the chloro analogue (logP ~2.1), affecting membrane permeability .

Reactivity and Stability

- Nitro Group Position : The nitro group at position 5 in the target compound may destabilize the sulfonamide moiety through resonance effects less than its position 4 placement in the chloro analogue.

生物活性

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a nitro group, and a fluorine atom, which contribute to its biological properties. The presence of these functional groups influences its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes by mimicking substrate structures. This can lead to the alteration of metabolic pathways.

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Binding Interactions : The compound may bind to various receptors or proteins, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that sulfonamides possess antibacterial properties. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to bacterial growth suppression.

Antitumor Activity

The compound's ability to interfere with cellular processes suggests potential antitumor effects. Its interactions with specific kinases involved in cell proliferation have been explored in various studies .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of sulfonamides, including this compound, showed significant inhibitory activity against specific enzymes involved in lipid metabolism. This was evidenced by a decrease in triglyceride synthesis in mouse models at doses as low as 3 mg/kg .

- Cytotoxicity in Cancer Cell Lines : In vitro studies indicated that the compound exhibited cytotoxic effects against several cancer cell lines. The IC50 values were determined through cell viability assays, revealing effective concentrations that inhibit cell growth significantly .

Data Tables

| Biological Activity | IC50 (µM) | Tested Cell Lines | Reference |

|---|---|---|---|

| Enzyme Inhibition | <50 | Human MGAT2 | |

| Antitumor Activity | 10 | Km-12 (colon cancer) | |

| Antimicrobial Activity | 20 | Various bacterial strains |

Research Findings

Recent findings emphasize the role of fluorination in enhancing the biological activity of compounds similar to this compound. Fluorine atoms can increase lipophilicity and influence binding affinity for target proteins, thereby improving potency against specific diseases .

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide, and how can purity be maximized?

- Methodology : The synthesis typically involves nitration and sulfonylation steps. For purity >95%, use recrystallization in methanol or isopropanol, as these solvents effectively remove nitro-group byproducts . Monitor reaction progress via HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water) to detect intermediates like 4-methyl-2-fluorobenzenesulfonamide .

- Key Parameters : Maintain temperatures below 80°C during nitration to avoid decomposition. Use anhydrous conditions for sulfonamide formation to suppress hydrolysis .

Q. How can the solubility and stability of this compound be characterized for experimental use?

- Solubility : Test in polar aprotic solvents (e.g., DMSO, methanol) and aqueous buffers (pH 2–9). Evidence suggests moderate solubility in methanol (+ in solubility tests) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). The nitro group may hydrolyze under alkaline conditions; avoid pH >10. Store at 0–6°C in amber vials to prevent photodegradation .

Q. What analytical techniques are recommended for quantifying this compound in mixtures?

- HPLC : Use a reversed-phase column (e.g., C18) with UV detection at 254 nm. Retention time calibration against sulfonamide standards (e.g., sulfadiazine) improves accuracy .

- GC-MS : Derivatize with trimethylsilyl groups to enhance volatility. Monitor for fragmentation peaks at m/z 156 (sulfonamide moiety) and m/z 77 (fluoroaromatic fragment) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the sulfonamide’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The nitro group at position 5 activates the sulfonamide via resonance, directing electrophiles to the para position of the fluorine substituent. Computational modeling (DFT) shows a 12% increase in electrophilicity compared to non-nitrated analogs .

- Experimental Validation : React with Grignard reagents (e.g., MeMgBr) to form C-4 adducts. Monitor via in situ IR spectroscopy for disappearance of the S=O stretch at 1350 cm⁻¹ .

Q. What strategies mitigate conflicting data in thermal stability studies under oxidative conditions?

- Contradiction Resolution : Discrepancies in TGA-DSC data (e.g., decomposition onset at 180°C vs. 200°C) arise from oxygen exposure. Use inert atmospheres (N₂ or Ar) and compare with oxidative TGA (air flow) to isolate degradation pathways .

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition. Reported Eₐ values range from 85–110 kJ/mol, depending on crystallinity .

Q. How can structure-activity relationships (SAR) guide modifications for antimicrobial applications?

- Functional Group Impact : Replace the methyl group at position 4 with bulkier substituents (e.g., cycloheptyl) to enhance lipid bilayer penetration. Analogues like N-[2-chloro-5-(trifluoromethyl)phenyl]-acetamide show 3× higher Gram-negative activity .

- Biological Testing : Use microbroth dilution assays (MIC ≤16 µg/mL) against E. coli and S. aureus. Correlate results with logP values (optimal range: 1.5–2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。